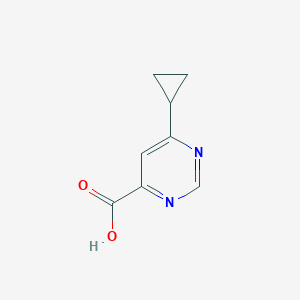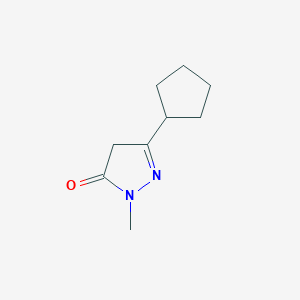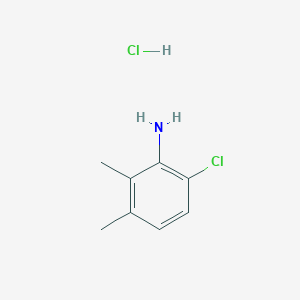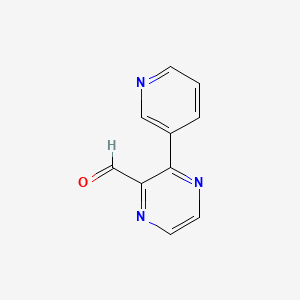![molecular formula C9H14Cl2N2O B1433274 7-甲氧基-1,2,3,4-四氢-[2,6]萘啶二盐酸盐 CAS No. 1427195-12-7](/img/structure/B1433274.png)
7-甲氧基-1,2,3,4-四氢-[2,6]萘啶二盐酸盐
描述
7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is a chemical compound with the CAS Number: 1427195-12-7 . It has a linear formula of C9H14Cl2N2O .
Molecular Structure Analysis
The InChI code for 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is 1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is 237.13 . It is an off-white solid .科学研究应用
合成技术
- Zlatoidský 和 Gabos (2009) 的一项研究详细说明了通过席夫碱的还原胺化反应合成 6-甲氧基-1,2,3,4-四氢-[2,7]-萘啶的便捷方法。此方法涉及 2-甲基芳基亚烷基-叔丁基胺的锂化,然后甲酰化并从氮上去除叔丁基 (Zlatoidský & Gabos,2009)。
药理活性
- 孔等人(2018 年)发现一种新型萘啶衍生物在人类黑色素瘤 A375 细胞中表现出显着的抗癌活性。研究发现,该化合物在低浓度时诱导坏死性凋亡,在高浓度时诱导凋亡,表明其作为黑色素瘤治疗化学物质的潜力 (Kong 等人,2018)。
抗疟疾潜力
- Barlin 和 Tan (1984) 对源自 3-氨基吡啶-2-羧酸乙酯的 N4-取代的 2-甲氧基-1,5-萘啶-4-胺的研究显示,在针对小鼠中的温克温克疟原虫的初步筛选实验中,没有显着的抗疟疾活性,这突出在寻找有效的抗疟疾化合物中面临的挑战 (Barlin & Tan,1984)。
分析化学应用
- Dai 等人(2018 年)开发了一种基于吖啶比色的传感器,用于在水溶液中高度选择性和灵敏地检测 Cu(II) 离子,展示了萘啶衍生物在开发新的分析化学工具中的效用 (Dai 等人,2018)。
抗肿瘤剂
- 一项关于新型 7-取代的 1,4-二氢-4-氧代-1-(2-噻唑基)-1,8-萘啶-3-羧酸的合成和构效关系的研究发现,对鼠和人肿瘤细胞系具有有效的细胞毒活性,表明此类化合物在癌症治疗中的潜力 (Tsuzuki 等人,2004)。
安全和危害
作用机制
It’s worth noting that naphthyridines, a class of compounds to which “7-methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride” belongs, have been found to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
生化分析
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The interaction between 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride and these kinases can modulate their activity, leading to changes in cellular signaling pathways .
Cellular Effects
The effects of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. Additionally, 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can influence its activity and function .
Subcellular Localization
The subcellular localization of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it interacts with biomolecules and influences cellular processes. The subcellular localization of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can determine its overall impact on cell function .
属性
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJIYEJMKQQWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CCNCC2=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)